molecular formula C16H13ClN2O B13711544 N-(4-Chlorobenzyl)-1H-indole-4-carboxamide

N-(4-Chlorobenzyl)-1H-indole-4-carboxamide

Cat. No.: B13711544
M. Wt: 284.74 g/mol
InChI Key: RZRQHSSYFSOGBI-UHFFFAOYSA-N
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Description

N-(4-Chlorobenzyl)-1H-indole-4-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a 4-chlorobenzyl group attached to the nitrogen atom of the indole ring and a carboxamide group at the 4-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorobenzyl)-1H-indole-4-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorobenzyl)-1H-indole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium (VI) compounds, such as pyridinium chlorochromate (PCC), in solvents like dichloromethane (DCM).

    Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as DMF or DMSO.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as N-(4-chlorobenzyl)-1H-indole-4-carboxylic acid.

    Reduction: Formation of N-(4-chlorobenzyl)-1H-indole-4-amine.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-(4-Chlorobenzyl)-1H-indole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, in cancer cells, it may activate caspases, leading to apoptosis . The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Chlorobenzyl)-1H-indole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and biological research.

Properties

Molecular Formula

C16H13ClN2O

Molecular Weight

284.74 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-1H-indole-4-carboxamide

InChI

InChI=1S/C16H13ClN2O/c17-12-6-4-11(5-7-12)10-19-16(20)14-2-1-3-15-13(14)8-9-18-15/h1-9,18H,10H2,(H,19,20)

InChI Key

RZRQHSSYFSOGBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CNC2=C1)C(=O)NCC3=CC=C(C=C3)Cl

Origin of Product

United States

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